molecular formula C8H5ClO B1601996 3-Chlorobenzofuran CAS No. 63361-59-1

3-Chlorobenzofuran

Cat. No. B1601996
CAS RN: 63361-59-1
M. Wt: 152.58 g/mol
InChI Key: GTCFHQUPWIYIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzofuran is a derivative of benzofuran, a heterocyclic compound found naturally in plants . Benzofuran and its derivatives have emerged as important scaffolds with many biological properties . They demonstrate a wide range of biological and pharmacological activities, including anticancer properties .


Synthesis Analysis

Benzofuran can be obtained through synthetic reactions . Medicinal chemists have used its core to synthesize new derivatives that can be applied to a variety of disorders . Novel methods for constructing benzofuran rings have been discovered in recent years .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .


Chemical Reactions Analysis

Benzofuran is a heterocyclic compound that can be obtained through synthetic reactions . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

Multiple physicochemical characteristics and versatile features distinguish benzofuran . Its chemical structure is composed of fused benzene and furan rings .

Scientific Research Applications

Synthesis and Antiviral Activity

3-Chlorobenzofuran derivatives show potential in the field of antiviral research. For instance, a study by Yar et al. (2009) explored the synthesis and evaluation of various 3-Chlorobenzofuran derivatives for their cytotoxicity and antiviral activity against different viruses. Although specific antiviral activity wasn't observed, the study highlights the potential of these compounds in antiviral research (Yar et al., 2009).

Antitubercular Properties

Research by Abdullah et al. (2021) investigated 3-Chlorobenzofuran derivatives for their antitubercular properties. They designed and synthesized new compounds, finding that some exhibited significant inhibitory potency against multidrug-resistant Mycobacterium tuberculosis strains. This suggests that 3-Chlorobenzofuran could play a role in developing new treatments for tuberculosis (Abdullah et al., 2021).

Chemical Synthesis

Watanabe et al. (1999) explored the use of 3-Chlorobenzofuran in chemical synthesis, specifically in the palladium-catalyzed synthesis of aryl t-butyl ethers. This research demonstrates the utility of 3-Chlorobenzofuran in organic synthesis, offering pathways to synthesize various complex molecules (Watanabe et al., 1999).

Environmental Biodegradation

Fathepure and Tiedje (1994) studied the biodegradation of chloroaliphatics like 3-Chlorobenzofuran in groundwater contaminants. They explored the potential of using specialized microbial consortia for the treatment of these contaminants, highlighting the environmental applications of understanding 3-Chlorobenzofuran's biodegradation (Fathepure & Tiedje, 1994).

Mutagenicity Studies

Matsumoto et al. (1991) investigated the mutagenicity of 3-Chlorodibenzofuran, a compound related to 3-Chlorobenzofuran, and its metabolic activation. This study is significant in understanding the mutagenic properties of chlorinated organic compounds and their interactions with biological systems (Matsumoto et al., 1991).

Synthesis Techniques

Sun et al. (2018) reported a novel synthesis method for 2-substituted 3-Chlorobenzofurans, showcasing the advancement in chemical synthesis techniques. This research contributes to the broader field of organic chemistry by providing new methods for synthesizing benzofuran derivatives (Sun et al., 2018).

Safety and Hazards

The safety data sheet for 3-Chlorobenzofuran indicates it has acute toxicity when ingested . Another compound, 3-Chlorobenzofuran-2-carboxylic acid, is classified as a skin irritant and can cause eye irritation .

Future Directions

Benzofuran and its derivatives have attracted attention due to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on the development of structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

3-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCFHQUPWIYIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493877
Record name 3-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzofuran

CAS RN

63361-59-1
Record name 3-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzofuran
Reactant of Route 2
3-Chlorobenzofuran
Reactant of Route 3
3-Chlorobenzofuran
Reactant of Route 4
3-Chlorobenzofuran
Reactant of Route 5
3-Chlorobenzofuran
Reactant of Route 6
3-Chlorobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.